molecular formula C21H20FN5O3S B2395563 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide CAS No. 1020976-04-8

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide

Cat. No.: B2395563
CAS No.: 1020976-04-8
M. Wt: 441.48
InChI Key: UXHMXSXNWNVHJR-UHFFFAOYSA-N
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Description

The compound N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide features a triazolo[4,3-b]pyridazine core fused with a 4-fluorophenyl substituent at position 3 and a sulfonamide-linked phenylethyl group at position 4. Its synthesis likely involves S-alkylation of triazole precursors with α-halogenated ketones, followed by sulfonamide functionalization, as inferred from analogous routes for related triazolo-pyridazine derivatives . Key structural attributes include:

  • 4-Fluorophenyl Group: Enhances lipophilicity and metabolic stability.
  • Sulfonamide Moiety: Introduces hydrogen-bonding capacity, often critical for target binding in bioactive molecules.

Spectral characterization (IR, NMR) would confirm the absence of C=O groups (indicative of cyclized triazole formation) and presence of sulfonamide S=O stretches (~1350–1200 cm⁻¹) .

Properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c22-18-8-6-17(7-9-18)21-25-24-19-10-11-20(26-27(19)21)30-14-13-23-31(28,29)15-12-16-4-2-1-3-5-16/h1-11,23H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHMXSXNWNVHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide is a complex organic compound that has been studied for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. The unique structure of this compound, which includes a triazolopyridazine core and a sulfonamide moiety, positions it as a candidate for various pharmacological applications.

Chemical Structure

The molecular formula of the compound is C13H12FN5O2S, and its IUPAC name is 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine. The structural representation can be summarized as follows:

ComponentDescription
Core Structure Triazolopyridazine
Fluorophenyl Group Enhances hydrophobic interactions
Sulfonamide Moiety Potential for biological activity

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer proliferation.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : Potential to scavenge free radicals, contributing to its anti-inflammatory effects.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance:

  • A series of pyrazole derivatives showed IC50 values ranging from 35.7 to 75.2 µmol/kg against COX-II inhibition, indicating potential efficacy in managing inflammation .

Anticancer Activity

The anticancer potential of similar compounds has also been explored:

  • Compounds derived from triazolopyridazine cores displayed notable cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 of 0.067 µM against Aurora-A kinase .

Case Studies

  • Case Study on COX-II Inhibition
    • A study evaluated several triazole-linked compounds and found that modifications in the structure significantly affected their COX-II inhibitory activity. The most potent compound had an IC50 value significantly lower than that of traditional NSAIDs .
  • Case Study on Antitumor Activity
    • Another investigation focused on the synthesis of triazole derivatives which exhibited promising antitumor activities against A549 lung cancer cells with IC50 values as low as 0.30 nM . This suggests that similar compounds may also have effective anticancer properties.

Summary of Biological Activities

Activity TypeCompound StructureIC50 Value (µM)Reference
COX-II InhibitionPyrazole derivatives0.011
Antitumor ActivityTriazolo derivatives0.067
General Anti-inflammatorySulfonamide derivatives35.7 - 75.2

Comparison with Similar Compounds

Key Differences :

  • Functionality : The target compound’s sulfonamide contrasts with the thione groups in [7–9] and the carboxylic acid in E-4b. Sulfonamides enhance water solubility compared to thiones, which may improve pharmacokinetics .
  • Synthetic Routes : Compounds [7–9] derive from hydrazinecarbothioamide cyclization, whereas the target likely uses S-alkylation, a method yielding higher regioselectivity .
2.2 Sulfonamide-Containing Analogues
Compound Name / ID Core Structure Substituents Melting Point (°C) Use
Target Compound Triazolo-pyridazine Phenylethyl-sulfonamide Not Reported Research (hypothetical)
Flumetsulam Triazolo-pyrimidine 2,6-Difluorophenyl, methyl group Not Reported Herbicide (ALS inhibitor)
Patent Compound (Example 53) Pyrazolo-pyrimidine-chromenone Fluorophenyl, isopropylbenzamide 175–178 Kinase inhibition (assumed)

Key Insights :

  • Bioactivity : Flumetsulam’s herbicidal activity suggests triazolo-sulfonamides may target acetolactate synthase (ALS), but the target compound’s pyridazine core could shift specificity toward mammalian kinases .
  • Thermal Stability: The patent compound’s lower melting point (~175°C) versus E-4b’s 253°C highlights how bulkier aromatic systems (e.g., chromenone) reduce crystallinity compared to rigid triazolo-pyridazines .
2.3 Linkage Variations
  • Ether vs. Thioether Bridges : The target compound’s oxyethyl group may confer greater metabolic stability than the thioacetic acid linkage in 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid . Thioethers are prone to oxidation, whereas ethers are more inert.
  • Sulfonamide vs. Amide: The sulfonamide group’s stronger electron-withdrawing effect could enhance binding to cationic targets (e.g., ATP-binding pockets) compared to the amide in 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide .

Research Findings and Data Gaps

  • Spectral Data : IR and NMR for the target compound are unreported but would clarify tautomeric states (e.g., absence of νS-H in thione forms, as in [7–9] ).
  • Biological Activity: No direct data exists for the target compound, though structural parallels to flumetsulam and kinase inhibitors suggest testable hypotheses.
  • Thermal Properties : Melting points for analogues vary widely (175–255°C), but the target’s value remains unmeasured, complicating formulation predictions.

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